Phenylessigsäurebromid

Übersicht

Beschreibung

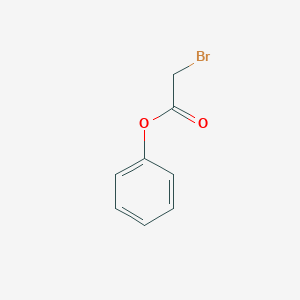

Phenyl bromoacetate is an aromatic ester.

Wissenschaftliche Forschungsanwendungen

Synthese von Triazolen

Phenylessigsäurebromid: wird als Alkylierungsreagenz bei der Herstellung von 2-(Phenoxycarbonyl)methyltriazolen verwendet . Diese Triazole sind in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antifungizider, antibakterieller und antiviraler Eigenschaften, von Bedeutung.

Synthese von Cylindrospermopsin-Alkaloiden

Diese Verbindung spielt eine entscheidende Rolle bei der Synthese des A-Rings von Cylindrospermopsin, einem starken und strukturell komplexen Cyanobakterientoxin . Die Fähigkeit, diesen Ring zu synthetisieren, ist entscheidend für die Untersuchung der Toxineffekte und potenzieller therapeutischer Anwendungen.

Herstellung von Thiazolidinonen

This compound: wird bei der Synthese verschiedener 4-Thiazolidinone eingesetzt . Diese Verbindungen haben Aufmerksamkeit für ihre potenziellen pharmakologischen Anwendungen erlangt, darunter Antitumor-, entzündungshemmende und antidiabetische Aktivitäten.

Safety and Hazards

Wirkmechanismus

Target of Action

It has been used as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in phenyl bromoacetate could potentially interact with various biological targets, modifying their structure and function.

Mode of Action

Phenyl bromoacetate’s mode of action is primarily through its role as an alkylation agent . It can donate its alkyl group to other molecules, leading to structural modifications. These modifications can alter the target molecule’s properties, potentially influencing various biochemical processes.

Result of Action

Its role as an alkylation agent suggests it could modify the structure of various molecules, potentially influencing their function and the cellular processes they are involved in .

Biochemische Analyse

Biochemical Properties

Phenyl bromoacetate may be employed as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . It may also be used in the synthesis of the A-ring of cylindrospermopsin

Cellular Effects

It is known that aromatic esters like Phenyl bromoacetate can influence cell function

Molecular Mechanism

It is known to participate in biochemical reactions as an alkylation reagent

Dosage Effects in Animal Models

Studies on threshold effects, as well as toxic or adverse effects at high doses, are needed for a comprehensive understanding .

Eigenschaften

IUPAC Name |

phenyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWYUCGVQMZMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004566 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-72-4 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

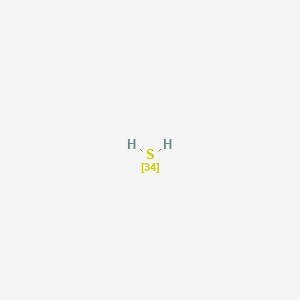

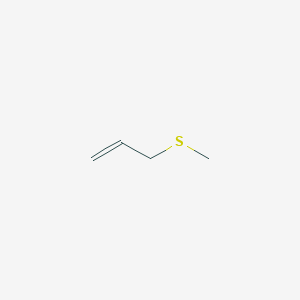

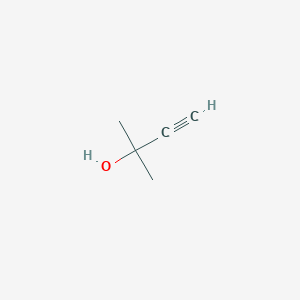

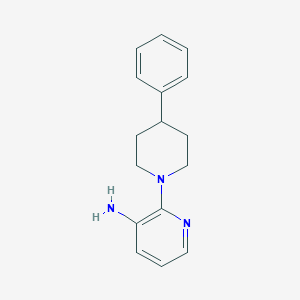

Feasible Synthetic Routes

Q1: What is the role of phenyl bromoacetate in the synthesis of heterocyclic compounds?

A1: Phenyl bromoacetate acts as an electrophilic reagent in the synthesis of heterocyclic compounds like 4-thiazolidinones. [] It reacts with thiosemicarbazones, which contain a nucleophilic nitrogen atom, to form a thiazolidinone ring through a cyclization reaction. This reaction is particularly useful for creating a diverse library of 4-thiazolidinones by varying the substituents on both the thiosemicarbazone and the bromoacetate.

Q2: Are there alternative synthetic routes to obtain similar products without using phenyl bromoacetate?

A2: Yes, alternative synthetic routes exist. For instance, while phenyl bromoacetate is used to synthesize 4-thiazolidinones in the paper by Bouzroura et al. [], the same paper also describes the use of ethyl 2-bromopropionate for a similar purpose. The choice of reagent can impact reaction yields and conditions. Additionally, the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives, as described by Shameli et al. [], utilizes copper(II) acetate as a catalyst and tert-butyl hydroperoxide as an oxidant, indicating a different approach to forming similar heterocyclic structures.

Q3: What are the advantages of using phenyl bromoacetate in organic synthesis compared to other similar reagents?

A3: While the provided papers don't explicitly compare phenyl bromoacetate to all alternatives, some advantages can be inferred. * Commercial availability: Phenyl bromoacetate is commercially available, simplifying its use in research. * Reactivity: The presence of bromine as a leaving group makes phenyl bromoacetate reactive in nucleophilic substitution reactions, allowing for efficient coupling with various nucleophiles like the thiosemicarbazones mentioned in the study by Bouzroura et al. []* Versatility: The phenyl group in phenyl bromoacetate offers potential for further modification, allowing for the fine-tuning of physicochemical properties in the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.